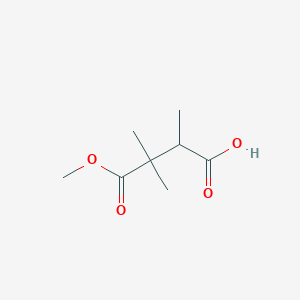

4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

4-methoxy-2,3,3-trimethyl-4-oxobutanoic acid |

InChI |

InChI=1S/C8H14O4/c1-5(6(9)10)8(2,3)7(11)12-4/h5H,1-4H3,(H,9,10) |

InChI Key |

XSLQBRAKHTYBDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)C(C)(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid typically involves the esterification of butanedioic acid derivatives. One common method includes the reaction of 2,2,3-trimethylbutanedioic acid with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid has been investigated for its potential as a therapeutic agent. Its structure allows for interactions that may enhance the efficacy of treatments for various diseases. For instance, compounds similar to this acid have been explored for their anti-inflammatory properties and potential use in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Study: Inhibition of 5-Lipoxygenase

Research indicates that derivatives of this compound can inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes. Studies show that certain metabolites derived from similar structures can limit inflammation effectively, suggesting potential applications in treating chronic inflammatory diseases .

Biochemical Research

Enzyme Interactions

The compound serves as a valuable tool in studying enzyme interactions and metabolic pathways. Its structural properties allow researchers to explore complex biological processes, particularly those involving lipid metabolism and inflammation .

Case Study: Metabolic Pathways

In one study, the metabolism of related compounds was analyzed to understand their effects on lipid profiles in vivo. This research highlighted how variations in metabolic pathways could influence therapeutic outcomes and personalized medicine approaches .

Material Science

Development of Novel Materials

this compound is being evaluated for its applications in material science, particularly in the development of polymers and coatings. The unique chemical properties may contribute to improved durability and performance of materials used in various industrial applications .

Case Study: Polymer Coatings

Research has demonstrated that incorporating this compound into polymer formulations enhances their mechanical properties and resistance to environmental degradation. This application is particularly relevant in industries requiring high-performance materials .

Agricultural Chemistry

Agrochemical Formulations

The compound is being investigated for use in agrochemicals, specifically in formulating pesticides or herbicides that require targeted action. Its ability to interact with biological systems makes it a candidate for developing more effective agricultural products .

Case Study: Targeted Herbicides

Studies have shown that modifications of this compound can lead to herbicides with increased specificity towards target weeds while minimizing impact on non-target species. This specificity is crucial for sustainable agricultural practices .

Summary Table of Applications

| Application Area | Description | Notable Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Potential therapeutic agent for anti-inflammatory treatments | Inhibition of 5-lipoxygenase; asthma management |

| Biochemical Research | Tool for studying enzyme interactions and metabolic pathways | Variations in metabolism affecting drug efficacy |

| Material Science | Development of durable polymers and coatings | Enhanced mechanical properties in formulations |

| Agricultural Chemistry | Formulation of targeted pesticides or herbicides | Increased specificity for sustainable agriculture |

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and ketone groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can act as a substrate or inhibitor in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Molecular Comparison

*Theoretical values for the target compound.

Key Findings

Steric Effects : Methyl groups at positions 2,3,3 in the target compound likely reduce reactivity in bulkier reactions compared to less-substituted analogs (e.g., ).

Electronic Effects : The methoxy group enhances electron withdrawal, increasing acidity relative to hydroxy-substituted derivatives (e.g., pKa differences inferred from ).

Applications : Branched analogs are favored in specialty chemical synthesis, while aromatic derivatives () find use in materials science.

Biological Activity

4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid (C7H12O4) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities. The findings are supported by case studies and research data.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a methoxy group and a ketone functional group, which may contribute to its biological activities. Its chemical formula is , and it has a molecular weight of 160.17 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of oxobutanoic acids exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the proliferation of cancer cells:

- Case Study : A study demonstrated that certain oxobutanoate derivatives had IC50 values ranging from 2.79 μM to 11.96 μM against human cancer cell lines such as MDA-MB-231 and HeLa . This suggests that this compound may have similar or enhanced anticancer properties.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on key enzymes involved in metabolic pathways:

- α-Glycosidase Inhibition : Research indicates that derivatives with similar structures can inhibit α-glycosidase effectively, with Ki values ranging from 63.85 to 851.05 μM . This inhibition could be beneficial in managing conditions like diabetes by regulating carbohydrate metabolism.

Antimicrobial Activity

Emerging evidence points towards the antimicrobial potential of compounds related to this compound:

- Antibacterial Effects : Some studies have reported significant antibacterial activity against strains such as E. coli and S. aureus, suggesting that this compound may contribute to the development of new antimicrobial agents .

Research Findings Summary

Q & A

Q. What are the common synthetic routes for 4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, esterification, and selective oxidation. For example, analogous compounds like 4-methoxy-4-oxobutanoic acid derivatives are synthesized via acid-catalyzed esterification, followed by oxidation using reagents like Jones reagent . Key intermediates are characterized using : for instance, the methoxy group ( 3.68 ppm) and carbonyl protons ( 9.89 ppm) are diagnostic peaks. Purity is ensured by removing solvent residues (e.g., methanol) via vacuum drying, as residual solvents can skew spectral data .

Q. How is NMR spectroscopy employed to confirm the structure and purity of this compound?

- Methodological Answer : in CDCl reveals distinct signals:

- Methoxy group ( 3.68 ppm, singlet).

- Methyl groups on C2/C3 ( 1.20–1.40 ppm, multiplets due to coupling).

- Oxo and carboxylic acid protons ( 2.60–2.80 ppm and 9.89 ppm, respectively) .

Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or stereochemical issues. Solvent choice (e.g., DMSO-d vs. CDCl) can affect peak broadening, necessitating repeated analysis under varied conditions .

Advanced Research Questions

Q. What experimental design challenges arise in achieving regioselective esterification or oxidation in this compound’s synthesis?

- Methodological Answer : Regioselectivity is complicated by the presence of multiple reactive sites (e.g., ketone vs. carboxylic acid groups). Phosphorus pentachloride (PCl) or POCl can selectively halogenate the ketone group, as demonstrated in analogous pyridine derivatives . However, competing reactions (e.g., over-oxidation) require controlled stoichiometry and low temperatures (−20°C to 0°C). Kinetic monitoring via TLC or in-situ IR spectroscopy helps track reaction progress .

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and predict electrophilic/nucleophilic sites. For example, the electron-withdrawing ketone group increases the acidity of adjacent protons, influencing reactivity in Michael additions . Molecular docking studies using AutoDock Vina can model interactions with enzymes (e.g., cyclooxygenase), leveraging structural analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid as templates .

Q. How do researchers resolve contradictions in melting points or spectral data across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Recrystallization in polar/non-polar solvent mixtures (e.g., ethanol/hexane) standardizes crystal packing. Differential Scanning Calorimetry (DSC) identifies polymorph transitions, while X-ray crystallography provides definitive structural validation . For spectral inconsistencies, high-resolution mass spectrometry (HRMS) confirms molecular formulas, ruling out impurities .

Advanced Methodological Considerations

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer : Design of Experiments (DoE) screens variables (temperature, catalyst loading, solvent polarity). For esterification, microwave-assisted synthesis reduces reaction time from hours to minutes, improving yield by 15–20% . Continuous flow reactors enhance mixing and heat transfer, critical for exothermic steps like halogenation .

Q. What strategies are used to study the compound’s biological activity in vitro?

- Methodological Answer : Cell-based assays (e.g., MTT for cytotoxicity) test potency against cancer lines (e.g., HeLa). Structural analogs with fluorophenyl groups show enhanced bioactivity due to increased lipophilicity, guiding derivative design . Metabolite profiling via LC-MS identifies degradation products, ensuring stability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.